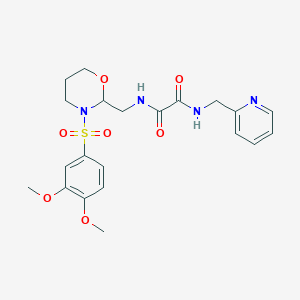
N1-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is an oxalamide derivative with a pyridin-2-ylmethyl group and a 3,4-dimethoxyphenylsulfonyl-1,3-oxazinan-2-ylmethyl group. Oxalamides are a class of compounds that contain a C(=O)NHC(=O)NH moiety. They are known for their wide range of biological activities . The presence of the 3,4-dimethoxyphenylsulfonyl group suggests that this compound may have unique properties, as sulfonyl groups are often used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxalamide core, the pyridin-2-ylmethyl group, and the 3,4-dimethoxyphenylsulfonyl-1,3-oxazinan-2-ylmethyl group. The presence of these functional groups would likely confer unique chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the oxalamide core and the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxalamide core and the other functional groups. For example, the presence of the sulfonyl group could enhance the compound’s solubility in certain solvents .科学的研究の応用
Kinetics and Mechanism Studies
Research on compounds similar to the specified molecule often involves kinetic and mechanistic studies. For example, studies on methyloxo(dithiolato)rhenium(V) complexes provide insights into the kinetics and mechanisms of reactions involving oxygen transfer processes, which are crucial for understanding catalytic cycles and designing efficient catalysts for industrial applications (Lente & Espenson, 2000).
Synthesis of Functionalized Derivatives
Another area of research involves the synthesis of functionalized derivatives from arylsulfonyl isocyanates and diketene, leading to sulfonamide and 1,3-oxazine-2,4-dione derivatives. Such synthetic routes are fundamental in medicinal chemistry for developing new pharmaceuticals with potential therapeutic benefits (Alizadeh, Zohreh, & Zhu, 2008).
Development of Insecticides
Compounds with sulfonyl and pyridine groups have been explored for the development of novel insecticides. For instance, sulfoxaflor is a new class of insect control agents showing broad-spectrum efficacy against many sap-feeding pests. This represents the application of such compounds in agricultural chemistry for pest control, highlighting the importance of structural functionality in designing effective insecticides (Zhu et al., 2011).
Catalytic Applications
The use of specific ligands in copper-catalyzed coupling reactions demonstrates the catalytic applications of such molecules. By altering the ligands, researchers can influence the efficiency and selectivity of catalytic processes, which is crucial in synthetic organic chemistry (Chen et al., 2023).
将来の方向性
特性
IUPAC Name |
N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O7S/c1-30-17-8-7-16(12-18(17)31-2)33(28,29)25-10-5-11-32-19(25)14-24-21(27)20(26)23-13-15-6-3-4-9-22-15/h3-4,6-9,12,19H,5,10-11,13-14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVJZFIIPIWVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

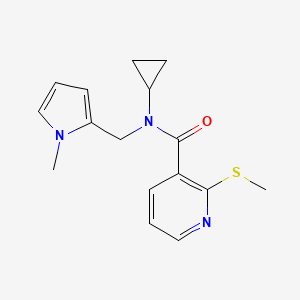
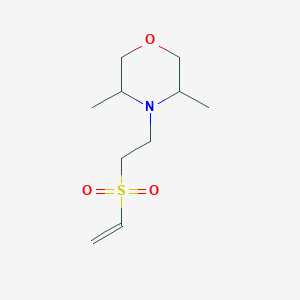

![2,4-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2823820.png)
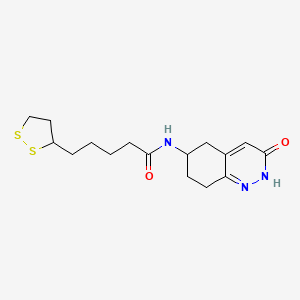
![N-(2-furylmethyl)-2-({2-[4-(methylthio)phenyl]-5-phenyl-1H-imidazol-4-yl}thio)acetamide](/img/structure/B2823822.png)
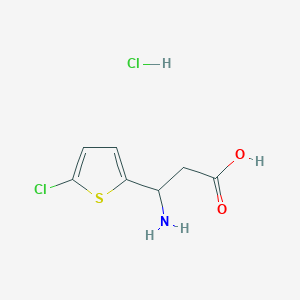
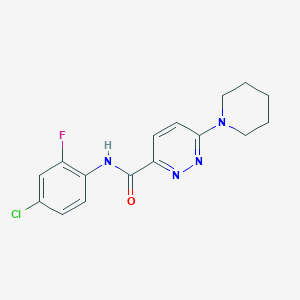
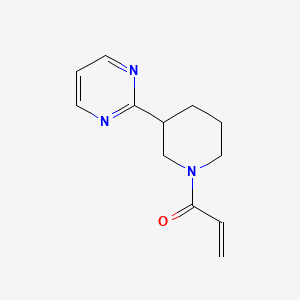
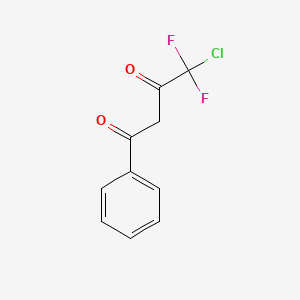
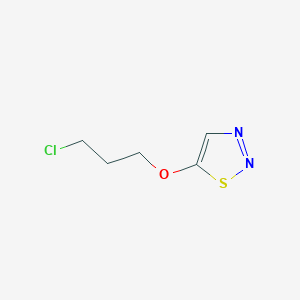
![8-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2823832.png)
![4-Chlorophenyl [6-chloro-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2823833.png)
